molecular formula C4H9NS B018485 Thiolan-3-amine CAS No. 101993-01-5

Thiolan-3-amine

Cat. No.: B018485
CAS No.: 101993-01-5
M. Wt: 103.19 g/mol
InChI Key: GBNRIMMKLMTDLW-UHFFFAOYSA-N
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Description

Thiolan-3-amine is an organic compound with the molecular formula C4H9NS. It is a sulfur-containing heterocycle, specifically a thiolane derivative, which has garnered attention due to its unique chemical and biological properties. This compound is used in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiolan-3-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of thiolane derivatives with amines. For instance, the reaction of thiolane with ammonia or primary amines under controlled conditions can yield this compound. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, this compound is often produced using large-scale chemical reactors. The process involves the continuous feeding of reactants into the reactor, where they undergo the nucleophilic substitution reaction. The reaction mixture is then purified through distillation or chromatography to isolate the desired product. This method ensures high yield and purity of this compound.

Chemical Reactions Analysis

Types of Reactions: Thiolan-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction is typically carried out in an aqueous or organic solvent at room temperature.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.

    Substitution: this compound can participate in nucleophilic substitution reactions with halogenated compounds. These reactions often require a base, such as sodium hydroxide, to facilitate the substitution process.

Major Products Formed:

    Oxidation: The oxidation of this compound typically yields sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can produce thiolane derivatives with varying degrees of saturation.

    Substitution: Substitution reactions can result in the formation of various thiolane-based compounds with different functional groups.

Scientific Research Applications

Thiolan-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds. Its unique reactivity makes it valuable in the development of new chemical reactions and catalysts.

    Biology: this compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is also used in the synthesis of biologically active molecules.

    Medicine: Research is ongoing to explore the potential therapeutic applications of this compound derivatives. These compounds are investigated for their potential use in treating various diseases, including infections and inflammatory conditions.

    Industry: this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of thiolan-3-amine involves its interaction with specific molecular targets and pathways. In biological systems, this compound can interact with enzymes and proteins, affecting their activity and function. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used.

Comparison with Similar Compounds

    Thiophene: Thiophene is a five-membered sulfur-containing heterocycle. Unlike thiolan-3-amine, thiophene is aromatic and has different chemical properties and reactivity.

    Thiazole: Thiazole is another sulfur-containing heterocycle with a nitrogen atom in the ring. It is structurally similar to this compound but has distinct chemical and biological properties.

Uniqueness of this compound: this compound is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This combination imparts unique reactivity and properties, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

thiolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NS/c5-4-1-2-6-3-4/h4H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBNRIMMKLMTDLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30335110
Record name Thiolan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101993-01-5
Record name Thiolan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrahydro-3-thienylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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